Cas no 66514-00-9 (Z-Oxime-Cholest-4-en-3-one, 9CI)

Z-Oxime-Cholest-4-en-3-one, 9CI structure
66514-00-9 structure
Product Name:Z-Oxime-Cholest-4-en-3-one, 9CI
CAS No:66514-00-9
MF:C27H45NO
MW:399.652308225632
CID:2072466
PubChem ID:21763506
Update Time:2025-04-21

Z-Oxime-Cholest-4-en-3-one, 9CI Chemical and Physical Properties

Names and Identifiers

    • Z-Oxime-Cholest-4-en-3-one, 9CI
    • Olesoxime, Z-
    • QNTASHOAVRSLMD-FCARAQADSA-
    • (NZ)-N-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]hydroxylamine
    • AKOS005145744
    • SCHEMBL1010552
    • cholest-4-en-3-one, oxime
    • Q27271076
    • EN300-658773
    • Cholest-4-en-3-one, oxime, (3E)-
    • 66514-00-9
    • TRO 19622;NSC 21311
    • InChI=1/C27H45NO/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28-29)13-15-26(20,4)25(22)14-16-27(23,24)5/h17-19,22-25,29H,6-16H2,1-5H3/b28-21-/t19-,22+,23-,24+,25+,26+,27-/m1/s1
    • UNII-I2QN18P645
    • 896-756-1
    • Cholest-4-en-3-one, oxime, (3Z)-
    • I2QN18P645
    • Z2857553126
    • Olesoxime
    • (NE)-N-[10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]hydroxylamine
    • 22033-87-0
    • E-olesoxime
    • N-((1R,3aS,3bS,9aR,9bS,11aR)-9a,11a-dimethyl-1-((2R)-6-methylheptan-2-yl)-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta(a)phenanthren-7-ylidene)hydroxylamine
    • TRO 19622
    • N-[(1R,3aS,3bS,9aR,9bS,11aR)-9a,11a-dimethyl-1-[(2R)-6-methylheptan-2-yl]-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-ylidene]hydroxylamine
    • Inchi: 1S/C27H45NO/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28-29)13-15-26(20,4)25(22)14-16-27(23,24)5/h17-19,22-25,29H,6-16H2,1-5H3
    • InChI Key: QNTASHOAVRSLMD-UHFFFAOYSA-N
    • SMILES: CC(CCCC(C1C2(C(C3C(CC2)C2(C(=CC(=NO)CC2)CC3)C)CC1)C)C)C

Computed Properties

  • Exact Mass: 399.350115059Da
  • Monoisotopic Mass: 399.350115059Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 5
  • Complexity: 663
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 7
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 8.8
  • Topological Polar Surface Area: 32.6Ų
Recommended suppliers
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.